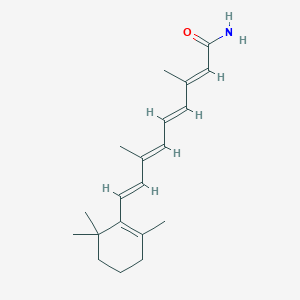
Retinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of retinamide involves detailed procedures that allow for the production of various forms, such as 13-cis-retinamides and all-trans-retinamides. These compounds are synthesized from their respective acids, indicating a versatile approach to creating retinamide derivatives for cancer chemoprevention studies (Shealy et al., 1984). Additionally, advancements in synthesis methods have led to the creation of nonhydrolyzable, carbon-linked analogues of retinamide, offering insights into its chemical stability and therapeutic potential (Weiss et al., 2001).
Molecular Structure Analysis
The molecular structure of retinamide and its derivatives plays a crucial role in their biological activity. Research focusing on the structural analysis of retinamide has led to the development of analogues that retain the ability to undergo photochemical transformations and transport functions, akin to their natural counterparts. This structural versatility is essential for understanding retinamide's interactions and effects at the molecular level (Eremin et al., 1988).
Chemical Reactions and Properties
Retinamide undergoes various chemical reactions that highlight its reactivity and potential for modification. The synthesis and biological activity studies of novel retinamide derivatives have shown that the introduction of functional side chains can significantly impact its antiproliferative potential, emphasizing the importance of chemical modifications in enhancing retinamide's therapeutic efficacy (Sin et al., 2002).
Physical Properties Analysis
The physical properties of retinamide, such as solubility and stability, are crucial for its formulation and application. Although specific studies detailing the physical properties of retinamide were not highlighted in this search, the synthesis and modification processes indirectly shed light on these aspects by addressing solubility and stability through chemical modifications.
Chemical Properties Analysis
The chemical properties of retinamide, including its reactivity and interaction with biological molecules, are central to its function as a chemopreventive agent. For instance, the activation of transforming growth factor-beta and induction of apoptosis in human breast cancer cells by N-(4-hydroxyphenyl)retinamide, a retinamide derivative, illustrates the compound's ability to interact with cellular pathways and trigger anticancer activities (Herbert et al., 1999).
Aplicaciones Científicas De Investigación
Apoptosis in Malignant Cells : 4HPR induces apoptosis in malignant cells by increasing reactive oxygen species and causing cardiolipin peroxidation. This mechanism is significant in cancer treatment research (Asumendi et al., 2002).
Cancer Treatment : It has been observed that 4HPR induces apoptosis in cells resistant to all-trans-retinoic acid, suggesting a novel retinoid mechanism signaling apoptosis in human tumor cells (Dmitrovsky, 1997).
Cancer Prevention and Chemotherapy : Retinamide analogues like R11 have potential as cancer prevention agents and chemotherapeutic agents, and can be used for the treatment of cervical dysplasia or leukemia (Han et al., 1990).
Chemoprevention of Carcinogenesis : 4-HPR is an effective chemopreventive agent for experimental carcinogenesis in various organs, including mammary glands, urinary bladder, lung, skin, liver, pancreas, colon, and esophagus (Moon & Mehta, 1989).
Reduced Teratogenic Potency : N-ethyl-all-trans-retinamide (NERA) and its 13-cis congener (CNERA) have shown reduced teratogenic potency compared to acidic retinoids, which is important in evaluating the safety of retinoids (Howard et al., 1989).
Neuroblastoma Treatment : 4HPR induces apoptosis in neuroblastoma cells, suggesting its potential use in the clinical management of neuroblastoma patients (di Vinci et al., 1994).
Direcciones Futuras
Retinoids have been investigated extensively for their use in cancer prevention and treatment . Ongoing and future studies which combine retinoids with epigenetic modifiers such as the HDAC inhibitors, as well as standard cytotoxic agents, tyrosine kinase inhibitors and other novel agents are more likely to yield clinically relevant outcomes than observed with single agent therapy .
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H2,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXWXMZVAHSICO-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318373 | |
| Record name | Retinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Retinamide | |
CAS RN |
20638-84-0 | |
| Record name | Retinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20638-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC43T81DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



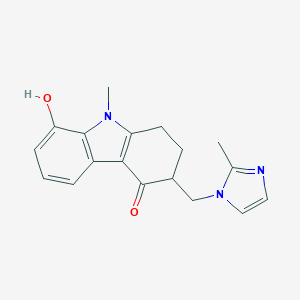
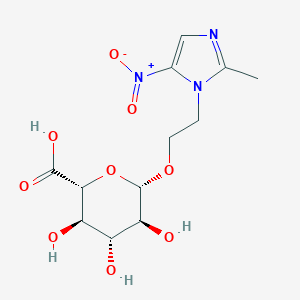
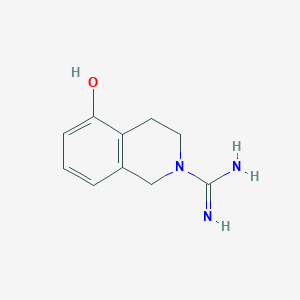
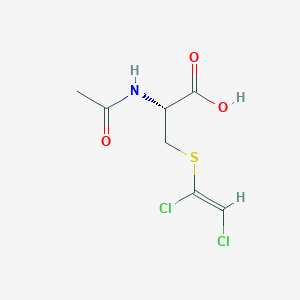
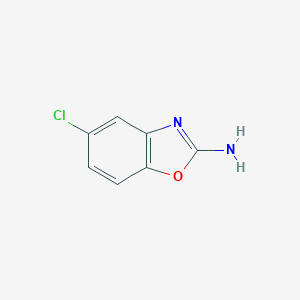
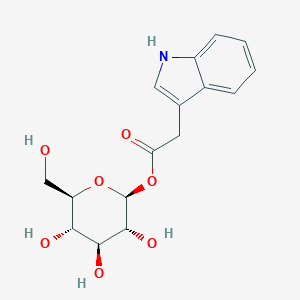
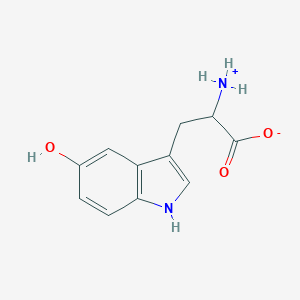
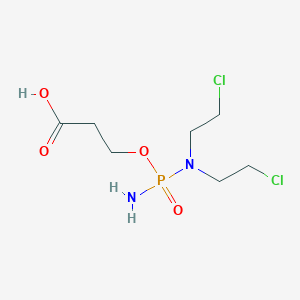
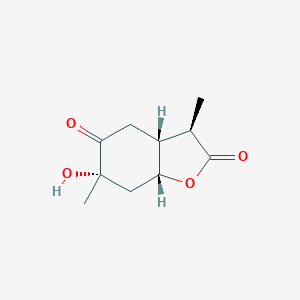
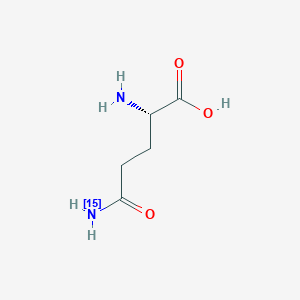


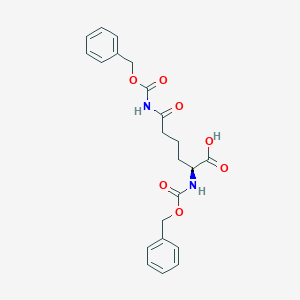
![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)